4-ブロモベンジルアルコール

概要

科学的研究の応用

Organic Synthesis

4-Bromobenzyl alcohol serves as a versatile building block in organic synthesis. Its reactivity allows it to participate in various chemical reactions:

- Suzuki Coupling Reactions : This compound is used as a precursor in the synthesis of biphenyl derivatives through Suzuki coupling, where it reacts with aryl halides to form biaryl compounds .

- Selective Oxidation : Recent studies have demonstrated its use in UV light-promoted oxidation reactions, where it can be oxidized under metal-free conditions . This method is significant for developing sustainable synthetic pathways.

- Carbonyl Isoprenylation : In enantioselective reactions, 4-bromobenzyl alcohol has been utilized as a substrate for iridium-catalyzed carbonyl isoprenylation, showcasing its role in complex organic transformations .

Medicinal Chemistry

In medicinal chemistry, 4-bromobenzyl alcohol has been investigated for its potential therapeutic applications:

- Anticancer Research : Studies have explored the effects of benzoxazole derivatives synthesized from 4-bromobenzyl alcohol on breast cancer cells, indicating its potential role in developing anticancer agents .

- Drug Development : The compound has been noted for its interactions with biological targets such as alcohol dehydrogenase, which could have implications for drug metabolism and pharmacokinetics .

Material Science

The compound's unique properties make it valuable in material science:

- Polymer Synthesis : 4-Bromobenzyl alcohol is employed in synthesizing functionalized polymers, particularly those that are amphiphilic and can be used in drug delivery systems .

- Phase Transition Studies : Research on the crystal dynamics of 4-bromobenzyl alcohol has revealed interesting phase transition behaviors, which could be relevant for applications in thermosensitive materials .

Case Study 1: Synthesis of Biphenyl Derivatives

In a study focusing on the synthesis of biphenyls via Suzuki coupling, 4-bromobenzyl alcohol was successfully used as a starting material. The reaction conditions were optimized to yield high selectivity and efficiency, demonstrating the compound's utility in producing complex organic molecules.

Case Study 2: Anticancer Activity Assessment

A series of benzoxazole derivatives derived from 4-bromobenzyl alcohol were tested against various breast cancer cell lines. The results indicated significant cytotoxicity compared to control groups, highlighting the potential of these derivatives as novel anticancer agents.

準備方法

化学反応の分析

パラブロモベンジルアルコールは、いくつかの種類の化学反応を受けます。

酸化: ポリビニルポリピロリドン担持過酸化水素などの試薬を使用して、パラブロモベンズアルデヒドに酸化できます.

還元: この化合物は、特定の条件下でパラブロモトルエンに還元できます。

置換: それは、臭素原子が他の求核剤に置き換えられる求核置換反応に関与できます。

トリメチルシリル化: アスパラギン酸の触媒量の存在下で、アセトニトリル中の1,1,1,3,3,3-ヘキサメチルジシラザンで効率的にトリメチルシリル化されます.

科学研究アプリケーション

パラブロモベンジルアルコールは、科学研究で幅広い用途があります。

作用機序

パラブロモベンジルアルコールの作用機序には、アルコールをアルデヒドに酸化を触媒するアルコール脱水素酵素との相互作用が含まれます . この相互作用は、さまざまな代謝経路において重要であり、この化合物を官能基として含む薬物の薬物動態に影響を与える可能性があります。

類似化合物との比較

パラブロモベンジルアルコールは、次のような他のベンジルアルコール誘導体と比較できます。

パラクロロベンジルアルコール: 構造は似ていますが、臭素ではなく塩素原子を含みます。 反応性と用途が異なります。

パラメチルベンジルアルコール: 臭素ではなくメチル基を含み、化学的性質と用途が異なります.

パラブロモベンジルアルコールは、その臭素置換基によりユニークであり、独自の反応性を付与し、特定の合成用途に適しています。

生物活性

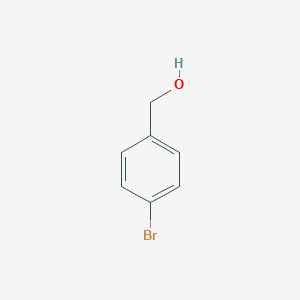

4-Bromobenzyl alcohol (p-bromobenzyl alcohol) is an organic compound with the chemical formula CHBrO. It is a member of the benzyl alcohol family and has garnered attention for its diverse biological activities, including potential therapeutic applications. This article aims to delve into the biological activity of 4-bromobenzyl alcohol, highlighting its mechanisms, effects on various biological systems, and relevant research findings.

- Molecular Weight : 187.034 g/mol

- Melting Point : 75-77 °C

- Solubility : Soluble in dioxane (1 g/10 mL) and other organic solvents.

The structure of 4-bromobenzyl alcohol features a bromine atom attached to the benzyl group, which influences its reactivity and biological interactions.

Mechanisms of Biological Activity

4-Bromobenzyl alcohol exhibits various biological activities, primarily attributed to its ability to interact with cellular components and modulate biochemical pathways. Key mechanisms include:

- Antitumor Activity : Research indicates that 4-bromobenzyl alcohol and its derivatives can inhibit tumor cell proliferation. For instance, studies have shown that it affects the growth of breast cancer cells by inducing apoptosis and disrupting cell cycle progression .

- Antioxidant Properties : The compound has been studied for its potential antioxidant effects, which may protect cells from oxidative stress. This property is crucial in preventing cellular damage related to various diseases, including cancer .

- Electron Transport Capability : Studies involving UV light irradiation revealed that 4-bromobenzyl alcohol can act as an electron donor in photochemical reactions. This property enhances its utility in synthetic organic chemistry .

Case Studies

- Antitumor Effects on Breast Cancer Cells :

- Oxidation Reactions :

- Phase Transition Studies :

Table 1: Summary of Biological Activities

Table 2: Oxidation Reaction Yields with Various Alcohols

| Alcohol Type | Reaction Conditions | Yield (%) |

|---|---|---|

| Benzyl Alcohol | UV light in DMSO | 66 |

| 4-Bromobenzyl Alcohol | UV light in DMSO | Moderate |

| 4-Nitrobenzyl Alcohol | UV light in DMSO | Low |

特性

IUPAC Name |

(4-bromophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrO/c8-7-3-1-6(5-9)2-4-7/h1-4,9H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEDDBHYQWFOITD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CO)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50236276 | |

| Record name | 4-Bromobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50236276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

873-75-6 | |

| Record name | 4-Bromobenzyl alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=873-75-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromobenzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000873756 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Para-Bromobenzyl Alcohol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02822 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-Bromobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50236276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromobenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.683 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。